(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol
Overview
Description
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol is an organic compound with the molecular formula C11H14O2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of a methanol group attached to the benzofuran ring, which imparts unique chemical properties.
Scientific Research Applications
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
While the specific mechanism of action for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is not mentioned in the search results, benzofuran and its derivatives have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Safety and Hazards
The safety information for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Future Directions
Benzofuran and its derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on the development of new therapeutic agents based on this scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and aminated derivatives.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the methanol group, resulting in different chemical properties.
4-Hydroxybenzofuran: Contains a hydroxyl group instead of a methanol group, leading to variations in reactivity and biological activity.
Benzofuran: The parent compound, which serves as the core structure for various derivatives.
Uniqueness
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol is unique due to the presence of the methanol group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-4-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUNBHHPCWCGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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